molecular formula C20H19NO B14138246 Benzyl (4-m-tolyoxyphenyl)amine

Benzyl (4-m-tolyoxyphenyl)amine

Cat. No.: B14138246
M. Wt: 289.4 g/mol
InChI Key: VGUNYCARBNMOOC-UHFFFAOYSA-N
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Description

Benzyl (4-m-tolyoxyphenyl)amine is a secondary amine characterized by a benzyl group attached to a nitrogen atom, which is further bonded to a phenyl ring substituted with a meta-methylphenoxy group (m-tolyoxy). The compound’s structure integrates both aromatic and amine functionalities, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-benzyl-4-(3-methylphenoxy)aniline

InChI

InChI=1S/C20H19NO/c1-16-6-5-9-20(14-16)22-19-12-10-18(11-13-19)21-15-17-7-3-2-4-8-17/h2-14,21H,15H2,1H3

InChI Key

VGUNYCARBNMOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-m-tolyoxyphenyl)amine typically involves the reaction of benzylamine with 4-m-tolyoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-m-tolyoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl (4-m-tolyoxyphenyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (4-m-tolyoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

A critical comparison involves 4-(p-tolyloxy)aniline (CAS 41295-20-9), a primary amine with a para-methylphenoxy substituent . Key differences include:

  • Amine Type : The target is a secondary amine (benzyl-substituted), while 4-(p-tolyloxy)aniline is a primary amine. Secondary amines generally exhibit lower solubility in aqueous media but higher lipid solubility, impacting bioavailability.

Table 1: Positional Isomer Comparison

Property Benzyl (4-m-tolyoxyphenyl)amine 4-(p-Tolyloxy)aniline
Substituent Position Meta Para
Amine Type Secondary Primary
Electronic Effects Inductive dominance Resonance-enhanced
Potential Applications Drug intermediates Dyes, polymers

Substituent Variants: Methyl vs. Methoxy

Benzyl(4-methoxyphenyl)amine (Fig. S36, ) differs by a para-methoxy group instead of meta-methylphenoxy:

  • Electron-Donating Capacity: Methoxy is a stronger electron donor than methyl, influencing reaction kinetics in electrophilic substitutions.
  • Spectroscopic Profiles: The para-methoxy group in benzyl(4-methoxyphenyl)amine produces distinct $ ^1H $-NMR signals (e.g., deshielded aromatic protons) compared to meta-methylphenoxy derivatives.

Table 2: Substituent Effects

Compound Substituent $ ^1H $-NMR Shifts (Aromatic) Reactivity in EAS
This compound m-Methylphenoxy ~6.8–7.2 ppm (split peaks) Moderate
Benzyl(4-methoxyphenyl)amine p-Methoxy ~6.6–7.0 ppm (singlet) High

Heterocyclic Analogues

Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine () introduces a thiazole ring and fluorine substituent:

  • Biological Activity : Fluorine and thiazole moieties often enhance metabolic stability and binding affinity in drug candidates.
  • Thermal Stability : Heterocycles like thiazole may increase melting points compared to purely aromatic systems.

Secondary Amines with Alkyl Chains

Compounds such as (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine () feature extended alkyl chains:

  • Lipophilicity : Longer alkyl chains improve membrane permeability but may reduce solubility.
  • Synthetic Complexity : Multi-step synthesis is required for branched structures, unlike straightforward benzylation routes for the target compound.

Research Findings and Implications

  • Synthetic Challenges: Meta-substituted phenoxy amines require precise regiocontrol during synthesis, whereas para isomers benefit from symmetry-driven pathways .
  • Biological Relevance : Secondary amines with aromatic groups (e.g., benzyl) are prevalent in CNS-active drugs, but meta-substituents may reduce blood-brain barrier penetration compared to para derivatives .

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